3-Ethenylquinoline
Overview
Description
3-Ethenylquinoline is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound commonly found in many natural products and synthetic drugs. 3-Ethenylquinoline is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Nonlinear Optical Properties
A study highlighted the nonlinear optical properties of ethenylquinoline derivatives. The research synthesized and characterized compounds structurally similar to 3-Ethenylquinoline and explored their potential for optical limiting applications. The study employed techniques like single crystal X-ray diffraction and the open-aperture z-scan technique, noting that some derivatives demonstrate promising nonlinear optical absorption, indicating their applicability in photonic devices and optical limiters (Ruanwas et al., 2010).
Photophysical Properties and DNA Binding
A novel trimeric Zn(II) complex involving a 3-Ethenylquinoline derivative was synthesized, and its crystal structure, photophysical properties, and DNA binding capabilities were investigated. The research demonstrated the compound's luminescent properties and its potential interactions with DNA, indicating its possible use in biological applications or as a luminescent material (Huo et al., 2015).
Antimicrobial and Antitumor Activities
Ethenylquinoline derivatives have been studied for their antimicrobial and antitumor properties. One study synthesized new quinazolines, structurally related to 3-Ethenylquinoline, and evaluated their potential as antimicrobial agents against various bacteria and fungi (Desai et al., 2007). Another study synthesized and evaluated novel 3-benzyl-4(3H)quinazolinone analogues, revealing broad-spectrum antitumor activity and selective activity against specific cancer cell lines (Al-Suwaidan et al., 2016).
Role in Protein Kinase Inhibition
4-Anilinoquinazoline derivatives, similar to 3-Ethenylquinoline, have been synthesized and evaluated as potential inhibitors for protein kinases implicated in Alzheimer's disease. The study showcased the inhibitory activities of these compounds against specific kinases, suggesting their relevance in therapeutic applications for neurodegenerative diseases (Waiker et al., 2014).
properties
IUPAC Name |
3-ethenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h2-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOYYTCXZWWCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465696 | |
Record name | 3-ethenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylquinoline | |
CAS RN |
67752-31-2 | |
Record name | 3-ethenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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